3-[(Dimethylamino)methyl]octan-2-one
Description
3-[(Dimethylamino)methyl]octan-2-one is a tertiary amine-containing ketone with a molecular backbone of octan-2-one substituted at the 3-position by a dimethylaminomethyl group. This compound’s dimethylamino group may confer unique solubility, reactivity, or pharmacological characteristics compared to simpler ketones.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-11(10(2)13)9-12(3)4/h11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUSLRDEDLBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CN(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]octan-2-one typically involves the reaction of octan-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]octan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]octan-2-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The dimethylaminomethyl group in this compound introduces basicity and polarity, distinguishing it from non-amine analogs like 3-methyleneoctan-2-one. This could improve solubility in acidic aqueous environments .
- Compared to 3-(hydroxymethyl)octan-2-one, the dimethylamino group may reduce hydrogen-bonding capacity but increase lipophilicity, affecting bioavailability .
Dimethylamino-Substituted Ketones
Key Observations :
- The position of the dimethylamino group significantly impacts biological activity. For example, Zolmitriptan’s dimethylaminoethyl group is critical for binding serotonin receptors , while this compound’s substituent may influence membrane permeability or chelation properties.
- Compared to 1-(Dimethylamino)-2-methylpentan-3-one, the longer carbon chain in this compound could enhance lipid solubility, making it more suitable for crossing biological barriers .
Aromatic Ketone Analogs
Key Observations :
- Aromatic ketones like 3-(3,4-Dimethoxyphenyl)pentan-2-one exhibit strong UV activity and π-π stacking interactions, whereas this compound’s aliphatic structure may favor flexibility and metabolic stability .
Research Findings and Hypotheses
- Solubility: The dimethylamino group likely enhances water solubility at acidic pH due to protonation, similar to 1-(Dimethylamino)-2-methylpentan-3-one .
- Reactivity : The tertiary amine may act as a weak base or catalyst in nucleophilic reactions, akin to intermediates in pharmaceutical synthesis .
Biological Activity
3-[(Dimethylamino)methyl]octan-2-one, also known as N,N-dimethyl-3-(aminomethyl)octan-2-one, is a synthetic organic compound primarily recognized for its role as a chemical intermediate in various applications, particularly in the pharmaceutical industry. This article explores its biological activity, focusing on its mechanisms, applications in drug synthesis, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a central octan-2-one backbone with a dimethylamino group attached via a methylene bridge. Its chemical formula is and it has a molecular weight of approximately 183.31 g/mol. The structure can be represented as follows:
While this compound itself does not have a well-defined mechanism of action in biological systems, it serves as a precursor in the synthesis of Tetrabenazine. Tetrabenazine is a medication used to treat movement disorders such as Huntington's disease and tardive dyskinesia by depleting dopamine levels in the brain, thereby managing involuntary movements .
Applications in Drug Synthesis
One of the primary applications of this compound is in the synthesis of Tetrabenazine. The reaction typically involves condensation with other reactants to form the core structure necessary for the therapeutic effects associated with dopamine depletion. This compound also shows potential in synthesizing other derivatives that may have pharmacological significance.
Table 1: Key Applications of this compound
| Application | Description |
|---|---|
| Synthesis of Tetrabenazine | Used as a building block for creating Tetrabenazine, a treatment for movement disorders. |
| Polymer Science | Acts as a radical copolymerization agent with other acrylates. |
| Membrane Science | Potential use as a non-toxic solvent in membrane applications. |
Biological Activity Studies
Research on the biological activity of this compound is limited, but its derivatives and related compounds have shown various bioactivities. For instance, compounds derived from similar structures have been studied for their anticancer properties and potential antiviral activities .
Case Study: Anticancer Activity
A study examining similar compounds indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that further exploration into the biological activity of this compound and its derivatives could reveal additional therapeutic potentials.
Potential Toxicity and Safety
As with many synthetic compounds, understanding the toxicity profile is crucial. While specific toxicity data for this compound is scarce, its role as an intermediate in pharmaceuticals suggests that it undergoes rigorous testing during drug development processes to ensure safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
